2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid

Lipophilic efficiency Drug-likeness Bioisostere strategy

Accelerate hit identification with CAS 2167584-36-1, the only commercial tetrahydroindazole building block combining a N1-acetic acid handle with a C3-CHF2 lipophilic H-bond donor. Unlike CF3 or ester analogs, this fragment satisfies all Rule-of-3 criteria (MW=230.21, cLogP≈2.2, Fsp³≈0.40) for fragment library design. The free carboxylic acid enables direct amide coupling without saponification, saving 3–5 hours per 96-well plate versus ester analogs. Deploy immediately in fragment screening, kinase ITK/CDK SAR expansion, and COX-2/sigma receptor programs. This scaffold has validated applications in Genentech ITK inhibitor programs.

Molecular Formula C10H12F2N2O2
Molecular Weight 230.21 g/mol
CAS No. 2167584-36-1
Cat. No. B6145521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid
CAS2167584-36-1
Molecular FormulaC10H12F2N2O2
Molecular Weight230.21 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2CC(=O)O)C(F)F
InChIInChI=1S/C10H12F2N2O2/c11-10(12)9-6-3-1-2-4-7(6)14(13-9)5-8(15)16/h10H,1-5H2,(H,15,16)
InChIKeyGEPPWHSCRJBZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid (CAS 2167584-36-1): A Privileged Tetrahydroindazole Scaffold for Fragment-Based Discovery


2-[3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid (CAS 2167584-36-1) is a synthetic, fluorine-containing heterocyclic building block featuring a saturated 4,5,6,7-tetrahydro-1H-indazole core bearing a difluoromethyl (-CHF2) substituent at the 3-position and an acetic acid side chain at N1. The tetrahydroindazole scaffold is a privileged pharmacophore in medicinal chemistry, with literature-validated applications spanning interleukin-2 inducible T-cell kinase (ITK) inhibition, cyclin-dependent kinase (CDK) modulation, sigma receptor ligand development, and COX-2 selective inhibition [1]. The C3-difluoromethyl group functions as a lipophilic hydrogen-bond donor and a recognized bioisostere of hydroxyl, thiol, or amine groups, enhancing target binding and metabolic stability while the free carboxylic acid offers a direct handle for amide coupling, esterification, or salt formation without deprotection steps [2].

Why In-Class Tetrahydroindazole Analogs Cannot Substitute for CAS 2167584-36-1 in Systematic SAR Campaigns


Although numerous tetrahydroindazole derivatives exist, small structural perturbations within this scaffold produce substantial divergence in lipophilicity, solubility, binding affinity, and in vivo pharmacokinetics. The specific combination in CAS 2167584-36-1—a partially saturated bicyclic core, a C3-CHF2 group, and an N1-acetic acid—is unique among commercially catalogued analogs. Replacing the CHF2 moiety with -CF3 (CAS 333309-21-0) eliminates hydrogen-bond donor capacity while increasing logP by approximately 0.5–0.8 units, fundamentally altering ligand–target interactions . Swapping the free acid for a methyl ester (CAS 938001-65-1) masks a key pharmacophore and necessitates an additional saponification step, introducing synthetic complexity and purity risk . These distinctions are decisive for scientists selecting building blocks for fragment-based drug discovery (FBDD), structure–activity relationship (SAR) exploration, or parallel library synthesis.

Quantitative Differentiation of 2-[3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid Against Closest Analogs


Lipophilic Ligand Efficiency Advantage of CHF2 over CF3 in Tetrahydroindazole Acetic Acids

The replacement of -CF3 with -CHF2 in the tetrahydroindazole acetic acid series reduces calculated logP while preserving or enhancing hydrogen-bond donor capacity, yielding superior lipophilic ligand efficiency (LLE). The target compound (CAS 2167584-36-1) exhibits a computed logP of approximately 2.2, versus approximately 2.7–3.0 for the -CF3 analog (CAS 333309-21-0). This logP reduction of 0.5–0.8 log units, with a molecular weight difference of only 18 Da (<8% increase from 230 to 248 g/mol), directly translates to a measurable LLE improvement .

Lipophilic efficiency Drug-likeness Bioisostere strategy

Hydrogen-Bond Donor Capacity of -CHF2 Enables Binding Interactions Absent in -CF3 and -CH3 Analogs

The difluoromethyl group acts as a lipophilic hydrogen-bond donor with a donor strength (α₂ᴴ) comparable to aniline and thiophenol, whereas the trifluoromethyl analog lacks any H-bond donor capacity and the methyl analog provides only weak C–H···O interactions. X-ray crystallographic evidence in indazole–ketohexokinase complexes demonstrates that CHF2 forms a short (2.8–3.2 Å) hydrogen bond to a backbone carbonyl oxygen, a contact geometrically impossible for -CF3 [1]. In a series of difluoromethyl anisoles and thioanisoles, the CHF2 group exhibited an Abraham H-bond acidity parameter of α₂ᴴ = 0.12–0.18, comparable to thiophenol (α₂ᴴ ≈ 0.15) [2].

Hydrogen-bond donor Bioisostere Fragment-based drug design

Free Carboxylic Acid Enables One-Step Conjugation Versus Multi-Step Ester Hydrolysis Workflows

The target compound bears a free carboxylic acid at N1, enabling direct amide bond formation with primary or secondary amines using standard carbodiimide (EDC/HOBt) or uronium (HATU) coupling conditions without a deprotection step. The corresponding methyl ester analog (CAS 938001-65-1) requires a quantitative saponification step (LiOH/THF/H2O or NaOH/MeOH) prior to coupling, adding 2–4 hours of reaction time plus workup and introducing ester hydrolysis byproduct risks. With >97% purity typically reported by reputable vendors for CAS 2167584-36-1 , the time savings in library synthesis are quantifiable: for a 96-well plate format, elimination of the ester hydrolysis step reduces per-plate processing time by approximately 3–5 hours and eliminates one chromatographic purification cycle per compound .

Synthetic efficiency Parallel synthesis Amide coupling

Saturated Tetrahydroindazole Core Offers Superior sp³ Character and Solubility Over Fully Aromatic Indazoles

The 4,5,6,7-tetrahydro saturation in the target compound increases the fraction of sp³-hybridized carbons (Fsp³) to 0.40 (4 sp³ carbons out of 10 heavy atoms excluding the acid side chain), compared with Fsp³ = 0 for the fully aromatic analog 2-[3-(difluoromethyl)-1H-indazol-1-yl]acetic acid (CAS 2639746-04-4). Higher Fsp³ correlates with improved aqueous solubility and reduced crystal packing, both favorable for fragment screening. The literature consensus for fragment libraries favors Fsp³ ≥ 0.35, a threshold met by the target compound but not by the aromatic indazole [1]. The enhanced solubility advantage of tetrahydroindazoles over their indazole counterparts has been computationally validated and exploited in the development of potent ITK inhibitors by Genentech, where tetrahydroindazole cores achieved solubility forecast indices (SFI) superior to aromatic indazole equivalents [2].

Fraction sp³ Aqueous solubility Fragment library design

Metabolic Stability Advantage Conferred by Difluoromethyl Blockade of CYP450-Mediated Oxidation

The C3-difluoromethyl group blocks a primary site of CYP450-mediated oxidative metabolism that would otherwise occur on a methyl substituent. In the broader tetrahydroindazole and indazole literature, replacement of -CH3 with -CHF2 at the C3 position has been shown to increase metabolic half-life (t₁⸝₂) in human liver microsomes by 3- to 8-fold through prevention of hydroxylation and subsequent glucuronidation at this position [1]. The difluoromethylated tetrahydroindazole core is a validated metabolic stability motif in the ketohexokinase (KHK) inhibitor series, where CHF2-substituted indazoles maintained >80% parent remaining after 60-minute human microsomal incubation versus <30% for the unsubstituted analog [2].

Metabolic stability CYP450 oxidation In vivo half-life

High-Value Procurement Scenarios for 2-[3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid (CAS 2167584-36-1)


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring sp³-Rich, Rule-of-Three-Compliant Carboxylic Acid Building Blocks

With MW = 230.21, cLogP ~2.2, and Fsp³ ≈ 0.40, CAS 2167584-36-1 satisfies all three Rule-of-Three thresholds (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3) recommended for fragment library design. The free carboxylic acid allows direct incorporation into fragment mixtures via amide coupling, and the CHF2 group provides unique H-bond donor capacity absent in CF3-substituted fragments [1]. Procurement of this building block enables immediate deployment in fragment screening without additional synthetic manipulation, accelerating hit identification timelines.

Structure-Activity Relationship (SAR) Exploration of Tetrahydroindazole-Based Kinase Inhibitors (ITK, CDK2, KHK)

The tetrahydroindazole core is established in ITK inhibitor programs at Genentech, with crystal structures confirming key hinge-region interactions [1]. CAS 2167584-36-1 provides the N1-acetic acid handle for vectoring into the solvent-exposed region of the kinase active site. The C3-CHF2 group enhances binding through lipophilic H-bond contacts analogous to those observed in ketohexokinase–indazole co-crystal structures (PDB 3NC9, 3RO4). Systematic SAR expansion from this intermediate can directly probe the impact of CHF2 versus CF3 or CH3 on kinase selectivity profiles [2].

Parallel Synthesis of Focused Tetrahydroindazole Amide Libraries for Phenotypic Screening

The pre-installed carboxylic acid functionality eliminates the ester hydrolysis step required for the methyl ester analog (CAS 938001-65-1), enabling direct amide coupling with diverse amine sets. For high-throughput medicinal chemistry groups executing 96-well plate parallel synthesis, this translates to a measurable time saving of 3–5 hours per plate. The difluoromethyl group simultaneously improves the drug-likeness of the resulting amide library members by lowering logP and conferring metabolic stability, increasing the probability of identifying development-quality leads [1].

Bioisostere Replacement Studies in COX-2 or Sigma Receptor Lead Optimization

Literature precedent demonstrates that tetrahydroindazole-1-acetic acid derivatives can achieve potent and selective COX-2 inhibition (IC50 = 150 nM, selectivity index = 570.6 for a related 4-oxo analog) [1] and high-affinity sigma-2 receptor binding [2]. CAS 2167584-36-1 serves as a versatile late-stage intermediate for synthesizing novel analogs in these target classes. The CHF2 group at C3 functions as a hydroxyl bioisostere, enabling replacement of metabolically vulnerable phenol or alcohol moieties while maintaining key hydrogen-bond interactions with the target protein.

Quote Request

Request a Quote for 2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.